molecular formula C25H25BrN4O3 B3010503 N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 1223981-24-5

N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No. B3010503
CAS RN: 1223981-24-5
M. Wt: 509.404
InChI Key: UCXHGBSZZDCNAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves the use of coupling reactions and crystallization techniques using solvent mixtures such as toluene and methanol . The synthesis process is typically confirmed by various analytical methods including elemental analysis, FTIR, and NMR spectroscopy . While the exact synthesis route for N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is not provided, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray diffraction (XRD) and supported by computational methods such as Density Functional Theory (DFT) calculations . These studies provide detailed information on the geometrical parameters of the molecules and confirm the stability of the molecule through hyper-conjugative interactions and charge delocalization . The molecular electrostatic potential and the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to determine charge transfer within the molecule .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound . However, the related compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one was synthesized through an electrochemically induced multicomponent transformation, which suggests that similar compounds may also be amenable to complex reaction schemes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using a variety of techniques. For instance, 2-phenyl-N-(pyrazin-2-yl)acetamide was characterized by thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . The crystal structure of this compound was determined at room temperature and showed the presence of intramolecular and intermolecular hydrogen bonding, which could influence the physical properties such as solubility and melting point . Similar analyses could be expected for N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide.

Scientific Research Applications

Antioxidant Activity

N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has been explored in the context of its potential antioxidant activity. Pyrazole-acetamide derivatives, which include similar structures, have been found to exhibit significant antioxidant properties. This has been demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP, suggesting their potential in combating oxidative stress-related conditions (Chkirate et al., 2019).

Antimicrobial Properties

The compound's derivatives have shown promise in antimicrobial applications. Synthesized compounds with similar structural properties have been evaluated for antibacterial and antifungal activities, displaying significant effectiveness against various microbial strains. This highlights the potential use of these compounds in the development of new antimicrobial agents (Fuloria et al., 2014).

Anti-inflammatory Activity

Another significant area of application is in the field of anti-inflammatory treatments. Compounds structurally related to N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide have been synthesized and assessed for their anti-inflammatory activity. Among these, certain derivatives have shown notable efficacy, indicating the potential for therapeutic applications in inflammation-related conditions (Sunder & Maleraju, 2013).

Structural and Molecular Insights

Studies have also focused on understanding the structural characteristics and molecular interactions of similar compounds. Crystallographic studies have provided insights into the molecular conformations and intermolecular interactions, essential for understanding their biological activity and potential in designing targeted therapeutic agents (Narayana et al., 2016).

Nonlinear Optical Properties

These compounds have also been explored for their nonlinear optical properties, important for applications in photonic devices such as optical switches and modulators. Computational studies have helped in understanding their linear and nonlinear optical behavior, essential for potential applications in optical energy and related technologies (Castro et al., 2017).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN4O3/c1-3-4-13-33-20-8-5-18(6-9-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-7-10-21(26)17(2)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXHGBSZZDCNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

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